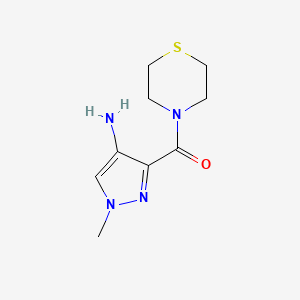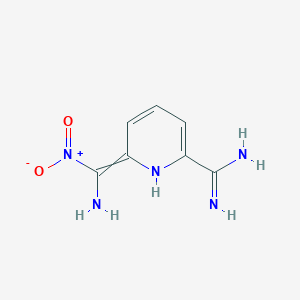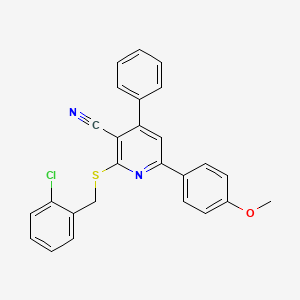![molecular formula C11H12N2O2 B11785254 Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785254.png)
Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a benzimidazole ring substituted with a methyl group and an acetate ester, making it a versatile molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with methyl 2-bromoacetate under basic conditions to form the benzimidazole ring. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced alcohols, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzimidazole: Lacks the acetate ester group, making it less versatile in certain applications.
5-Methoxy-1H-benzo[d]imidazole-2-thiol: Contains a thiol group, which imparts different chemical reactivity and biological activity.
(1H-Benzo[d]imidazol-2-yl)methanamine: Features an amine group, offering different binding properties and applications.
Uniqueness
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is unique due to its combination of a benzimidazole ring with a methyl group and an acetate ester. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications in various fields .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 2-(2-methyl-3H-benzimidazol-5-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-4-3-8(5-10(9)13-7)6-11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
Clave InChI |
WZUREQSQWDWVNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=C(C=C2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)



![2-Amino-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11785211.png)


![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)
![Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B11785244.png)





